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Compound of Interest

Compound Name: 4-(Methylamino)benzoic acid

Cat. No.: B118877

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-
(Methylamino)benzoic acid, a compound of interest in various chemical and pharmaceutical
research fields. This document details the expected data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by established
experimental protocols and visual aids to facilitate a deeper understanding of its structural
characteristics.

Executive Summary

4-(Methylamino)benzoic acid (CAS No: 10541-83-0; Molecular Formula: CsHoNO2) is a
substituted benzoic acid derivative. Spectroscopic analysis is crucial for its identification, purity
assessment, and structural elucidation. This guide presents a summary of its key spectroscopic
features.

* 1H NMR spectroscopy reveals a characteristic pattern of aromatic and aliphatic protons,
including distinct signals for the methyl and amine protons, and the protons on the benzene
ring.

e 13C NMR spectroscopy provides insights into the carbon framework of the molecule, with
distinct chemical shifts for the carboxylic acid carbon, aromatic carbons, and the methyl
carbon.
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IR spectroscopy highlights the principal functional groups present, notably the carboxylic
acid (O-H and C=0 stretching), the secondary amine (N-H stretching), and the aromatic ring
(C-H and C=C stretching).

o Mass spectrometry confirms the molecular weight of the compound and provides valuable
information about its fragmentation pattern under electron ionization, aiding in structural

confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds.

1H NMR Data

The *H NMR spectrum of 4-(Methylamino)benzoic acid in DMSO-ds typically exhibits the

following signals:

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~12.0 Singlet (broad) 1H -COOH
Aromatic H (ortho to -
~7.7 Doublet 2H
COOH)
Aromatic H (ortho to -
~6.6 Doublet 2H
NHCHs)
~6.4 Quartet 1H -NH
~2.7 Doublet 3H -CHs

Data sourced from publicly available spectral databases.

*C NMR Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted chemical shifts for 4-(Methylamino)benzoic acid are as follows:
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Chemical Shift (8) ppm Assighment

~167 C=0 (Carboxylic acid)

~153 Aromatic C (para to -COOH)
~131 Aromatic C (ortho to -COOH)
~117 Aromatic C (ipso to -COOH)
~111 Aromatic C (ortho to -NHCH3)
~29 -CHs

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental
conditions.

Experimental Protocol for NMR Spectroscopy.[1]

A general protocol for obtaining NMR spectra of an organic compound like 4-
(Methylamino)benzoic acid is as follows:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-de, CDCIs) in a clean, dry NMR tube.

¢ Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution to provide a reference signal at O ppm.

o Data Acquisition: Place the NMR tube in the spectrometer. Acquire the *H NMR spectrum
using a standard pulse sequence. For 33C NMR, a proton-decoupled sequence is typically
used to simplify the spectrum and enhance signal-to-noise.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum.

» Data Analysis: Integrate the signals in the *H NMR spectrum to determine the relative
number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to
assign the signals to the respective protons and carbons in the molecule.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data

The IR spectrum of 4-(Methylamino)benzoic acid exhibits characteristic absorption bands for
its functional groups.

Wavenumber (cm~12) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic acid)
~3370 Medium N-H stretch (Secondary amine)
~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1680 Strong C=0 stretch (Carboxylic acid)
~1600, ~1520 Medium-Strong C=C stretch (Aromatic ring)
~1320 Medium C-N stretch

~1290 Strong C-O stretch

para-disubstituted C-H bend
~840 Strong
(out-of-plane)

Data is a compilation from typical values for the respective functional groups and publicly
available spectra.[1]

Experimental Protocol for IR Spectroscopy (ATR).[3][4]
[5]

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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» Sample Application: Place a small amount of the solid 4-(Methylamino)benzoic acid
sample directly onto the ATR crystal.

o Apply Pressure: Use the pressure clamp to ensure good contact between the sample and
the crystal.

» Data Acquisition: Acquire the IR spectrum of the sample.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Mass Spectrometry Data

Under electron ionization (El), 4-(Methylamino)benzoic acid will ionize and fragment in a
characteristic manner.

mlz Relative Intensity (%) Assignment

151 100 [M]* (Molecular lon)
134 High [M - OH]*

106 Moderate [M - COOH]*

77 Moderate [CeHs]*

Data is compiled from the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry (Electron
lonization).[7][8][9][10]
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A typical procedure for obtaining an El mass spectrum is as follows:

o Sample Introduction: Introduce a small amount of the volatile sample into the ion source of
the mass spectrometer, often via a direct insertion probe or after separation by gas
chromatography.

« lonization: Bombard the sample molecules with a beam of high-energy electrons (typically 70
eV). This causes the molecules to ionize and fragment.

o Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: The separated ions are detected, and their abundance is recorded.

o Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The
molecular ion peak confirms the molecular weight, and the fragmentation pattern is analyzed
to deduce structural information.

Visualizations
Spectroscopic Analysis Workflow
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Spectroscopic Analysis Workflow for 4-(Methylamino)benzoic Acid
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Caption: Workflow for the spectroscopic analysis of 4-(Methylamino)benzoic acid.

Key Spectroscopic Correlations
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Caption: Key NMR and IR spectral correlations for the functional groups of 4-
(Methylamino)benzoic acid.

Mass Spectral Fragmentation Pathway

Proposed Mass Spectral Fragmentation of 4-(Methylamino)benzoic Acid
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Caption: Proposed electron ionization fragmentation pathway for 4-(Methylamino)benzoic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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